N-[2-(4-chlorophenyl)-2-(morpholin-4-yl)ethyl]-2-(2-methylphenoxy)acetamide
Description
N-[2-(4-chlorophenyl)-2-(morpholin-4-yl)ethyl]-2-(2-methylphenoxy)acetamide is a synthetic acetamide derivative characterized by a 4-chlorophenyl group, a morpholine ring, and a 2-methylphenoxy substituent. The morpholine moiety is a common pharmacophore in drug design, often enhancing solubility and bioavailability, while the chlorophenyl group may contribute to target binding via hydrophobic interactions .
Properties
Molecular Formula |
C21H25ClN2O3 |
|---|---|
Molecular Weight |
388.9 g/mol |
IUPAC Name |
N-[2-(4-chlorophenyl)-2-morpholin-4-ylethyl]-2-(2-methylphenoxy)acetamide |
InChI |
InChI=1S/C21H25ClN2O3/c1-16-4-2-3-5-20(16)27-15-21(25)23-14-19(24-10-12-26-13-11-24)17-6-8-18(22)9-7-17/h2-9,19H,10-15H2,1H3,(H,23,25) |
InChI Key |
OLENUOYVPYSXEC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1OCC(=O)NCC(C2=CC=C(C=C2)Cl)N3CCOCC3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(4-chlorophenyl)-2-(morpholin-4-yl)ethyl]-2-(2-methylphenoxy)acetamide typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the Intermediate: The initial step involves the reaction of 4-chlorobenzaldehyde with morpholine to form an intermediate compound.
Addition of the Phenoxy Group: The intermediate is then reacted with 2-methylphenol in the presence of a suitable catalyst to introduce the phenoxy group.
Acetylation: The final step involves the acetylation of the resulting compound to form this compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalytic systems, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[2-(4-chlorophenyl)-2-(morpholin-4-yl)ethyl]-2-(2-methylphenoxy)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the chlorophenyl and phenoxy groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Substitution reactions may involve reagents like halogens, alkylating agents, and nucleophiles under various conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines. Substitution reactions can result in a variety of substituted derivatives.
Scientific Research Applications
Anticancer Applications
N-[2-(4-chlorophenyl)-2-(morpholin-4-yl)ethyl]-2-(2-methylphenoxy)acetamide has shown promising anticancer properties in various studies:
- Mechanism of Action : The compound induces apoptosis in cancer cells by activating caspase pathways. In vitro studies have demonstrated cytotoxic effects against breast cancer cell lines, indicating its potential as an anticancer agent .
- Case Study : A study on the efficacy of this compound against colon cancer cells revealed significant growth inhibition, suggesting its role in cancer therapeutics. The IC50 values were notably low, indicating high potency against tumor cells .
Anti-inflammatory Applications
The compound has been evaluated for its anti-inflammatory properties:
- Mechanism of Action : It inhibits integrin-mediated adhesion of leukocytes, reducing their infiltration into inflamed tissues. This suggests potential applications in treating inflammatory diseases such as rheumatoid arthritis .
- Case Study : In animal models, treatment with this compound led to a marked reduction in inflammation markers, supporting its use in inflammatory conditions .
Anticancer Activity
| Cell Line | IC50 (μM) | Mechanism |
|---|---|---|
| Breast Cancer Cells | < 1.5 | Apoptosis via caspase activation |
| Colon Cancer Cells | < 1.98 | Growth inhibition |
Anti-inflammatory Activity
| Activity Type | Model | Effect |
|---|---|---|
| Integrin Inhibition | Animal Model | Reduced leukocyte infiltration |
| Inflammation Markers | Rheumatoid Arthritis | Decreased levels |
Mechanism of Action
The mechanism of action of N-[2-(4-chlorophenyl)-2-(morpholin-4-yl)ethyl]-2-(2-methylphenoxy)acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
2-(4-Chlorophenyl)-N-(2-morpholin-4-ylethyl)acetamide (CAS No. 349422-27-1)
- Structural Differences: Lacks the 2-methylphenoxy group present in the target compound.
- Key Properties :
- Molecular formula: C₁₄H₁₉ClN₂O₂.
- Molecular weight: 294.77 g/mol.
2-(4-Chlorophenoxy)-N-{1-[2-(4-morpholinyl)ethyl]-1H-benzimidazol-2-yl}acetamide
- Structural Differences : Incorporates a benzimidazole ring instead of the ethyl-morpholine backbone.
- Key Properties :
- Molecular formula: C₂₁H₂₃ClN₄O₃.
- Molecular weight: 414.89 g/mol.
- ChemSpider ID: 4994543.
- However, the increased molecular complexity could reduce metabolic stability .
Mandipropamid (CAS No. 374726-62-2)
- Structural Differences : Contains propynyloxy groups and a methoxyphenyl substituent.
- Key Properties :
- Molecular formula: C₂₃H₂₃ClN₂O₄.
- Molecular weight: 442.89 g/mol.
- Use: Agricultural fungicide targeting oomycete pathogens.
- Functional Implications: The propynyloxy groups confer strong antifungal activity by disrupting cell membrane synthesis. The target compound’s 2-methylphenoxy group may lack this biocidal specificity, suggesting divergent applications (pharmaceutical vs. agrochemical) .
Brezivaptanum (Vasopressin Receptor Antagonist)
- Structural Differences : Features a triazole ring and isopropyl group.
- Key Properties: Molecular formula: C₂₅H₂₆ClN₅O₂. Molecular weight: 487.97 g/mol.
N-[4-(2-Chlorophenyl)-1,3-thiazol-2-yl]-2-morpholinoacetamide (CAS No. 338749-93-2)
- Structural Differences: Includes a thiazol ring instead of a phenoxy group.
- Key Properties :
- Molecular formula: C₁₅H₁₆ClN₃O₂S.
- Molecular weight: 357.83 g/mol.
- Purity: 95%.
- Functional Implications: The thiazol ring improves metabolic resistance, a feature absent in the target compound’s phenoxy-acetamide structure. This may influence pharmacokinetic profiles .
Structural and Functional Comparison Table
Research Findings and Implications
- Agricultural vs. Pharmaceutical Potential: While mandipropamid’s propynyloxy groups are optimized for antifungal activity, the target compound’s 2-methylphenoxy group may favor interactions with mammalian targets (e.g., GPCRs or ion channels) .
- Metabolic Stability : Compounds with heterocyclic rings (e.g., benzimidazole, triazole) exhibit enhanced metabolic resistance compared to the target compound, suggesting opportunities for structural optimization .
- Solubility and Bioavailability : The morpholine moiety in all compared compounds likely improves water solubility, a critical factor for oral bioavailability .
Biological Activity
N-[2-(4-chlorophenyl)-2-(morpholin-4-yl)ethyl]-2-(2-methylphenoxy)acetamide is a compound of interest in pharmacological research due to its potential biological activities, particularly in the context of osteoclastogenesis and bone resorption. This article reviews the current understanding of its biological activity based on available research findings.
Chemical Structure and Properties
The compound features a complex structure characterized by:
- Molecular Formula : C18H22ClN3O3
- Molecular Weight : 363.84 g/mol
- Key Functional Groups : Chlorophenyl, morpholine, and methylphenoxy groups.
Research indicates that this compound acts primarily as an inhibitor of osteoclastogenesis. Osteoclasts are specialized cells responsible for bone resorption, and their excessive activity can lead to conditions such as osteoporosis.
Inhibition of Osteoclastogenesis
- In Vitro Studies : The compound has been shown to significantly inhibit the differentiation of osteoclast precursors into mature osteoclasts. This effect is mediated through the suppression of RANKL (Receptor Activator of Nuclear Factor Kappa-B Ligand), a critical cytokine involved in osteoclast formation.
- In Vivo Studies : Animal models have demonstrated that treatment with this compound can prevent ovariectomy-induced bone loss, suggesting its potential therapeutic role in treating osteoporosis and other osteolytic disorders .
Comparative Analysis with Other Compounds
To further understand the efficacy of this compound, it is useful to compare it with similar compounds known for their anti-resorptive properties.
Case Studies and Research Findings
Several studies have explored the biological activity of this compound:
-
Study on Osteoporosis Prevention : A significant study highlighted its ability to inhibit bone resorption in ovariectomized mice, demonstrating a protective effect against osteoporosis .
- Results : The treated group showed significantly higher bone mineral density compared to control groups.
- Mechanistic Insights : Further research focused on its action at the molecular level, showing that it affects signaling pathways involved in osteoclast differentiation and activity .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for N-[2-(4-chlorophenyl)-2-(morpholin-4-yl)ethyl]-2-(2-methylphenoxy)acetamide, and how can reaction efficiency be monitored?
- Methodology : Multi-step synthesis typically involves coupling a morpholine-substituted chlorophenyl intermediate with a 2-methylphenoxyacetamide precursor. Key steps include amide bond formation using reagents like acetyl chloride or carbodiimides, followed by purification via column chromatography or recrystallization. Reaction progress should be tracked using HPLC to monitor intermediate formation and NMR spectroscopy to confirm structural integrity .
- Critical Considerations : Side reactions, such as hydrolysis of the morpholine ring or incomplete acetylation, require controlled conditions (e.g., anhydrous solvents, inert atmosphere).
Q. Which analytical techniques are most effective for characterizing purity and stability under varying pH conditions?
- Methodology :
- Purity : High-resolution mass spectrometry (HRMS) and HPLC with UV detection (≥95% purity threshold) .
- Stability : Accelerated stability studies using buffers at pH 3–9, with degradation products analyzed via LC-MS. The compound’s ester and amide bonds are pH-sensitive, requiring stability assessments for formulation .
- Data Interpretation : Peaks in NMR (e.g., δ 7.69 ppm for amide protons) and HPLC retention times should align with reference standards .
Q. How does the compound’s solubility profile impact experimental design in biological assays?
- Methodology : Solubility is tested in DMSO (primary solvent) and aqueous buffers (e.g., PBS). For cell-based assays, concentrations ≤1% DMSO are preferred to avoid cytotoxicity. If precipitation occurs, surfactants (e.g., Tween-80) or cyclodextrin-based solubilization may be required .
Advanced Research Questions
Q. What crystallographic strategies resolve structural ambiguities in derivatives of this compound?
- Methodology : Single-crystal X-ray diffraction using SHELX software (e.g., SHELXL for refinement) is critical. The morpholine ring’s conformation and chlorophenyl orientation can be resolved via Hirshfeld surface analysis. Twinning or disorder in crystals may require data collection at low temperatures (100 K) .
- Case Study : A related compound, N-[2-(4-chlorophenyl)ethyl]-2-[3-(2-fluorobenzyl)-thieno[3,2-d]pyrimidinyl]acetamide, showed 97% occupancy for the morpholine ring in its crystal structure .
Q. How can molecular docking and dynamics simulations predict target binding affinity?
- Methodology :
- Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with targets like Akt kinase. The 4-chlorophenyl group often occupies hydrophobic pockets, while the morpholine oxygen forms hydrogen bonds .
- MD Simulations : GROMACS or AMBER simulations (100 ns) assess stability of ligand-protein complexes. RMSD values >2 Å suggest conformational instability .
Q. What structural modifications enhance selectivity for kinase inhibition while reducing off-target effects?
- SAR Insights :
- Replacing 2-methylphenoxy with bulkier groups (e.g., naphthyl) improves Akt inhibition (IC50 reduction from 15 µM to 2.5 µM in analogs) .
- Fluorine substitution at the phenyl ring increases metabolic stability but may reduce solubility .
- Validation : Competitive binding assays (e.g., ATP-Glo kinase assays) compare IC50 values of derivatives .
Q. How do in vitro and in vivo pharmacokinetic parameters guide dose optimization?
- Methodology :
- In Vitro : Microsomal stability assays (human liver microsomes) quantify metabolic half-life. CYP450 inhibition potential is assessed via fluorometric screening .
- In Vivo : Rodent studies measure Cmax, AUC, and bioavailability. For a related compound, oral bioavailability was 22% due to first-pass metabolism, necessitating intravenous delivery for acute studies .
Data Contradictions and Resolution
- Issue : Discrepancies in reported IC50 values for Akt inhibition (5–20 µM across studies).
- Resolution : Variability arises from assay conditions (e.g., ATP concentration differences). Standardize protocols using recombinant Akt1 and consistent substrate concentrations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
